GSK8062 Exhibits Equipotent FXR Agonism with GW4064 but Provides Improved Developability for In Vivo Transition
GSK8062 (1b) is an equipotent FXR agonist relative to the reference compound GW4064 (1a), with an EC50 of 68 nM in a cell-based FXR transactivation assay using human FXR LBD expressed in CV-1 cells [1]. Both compounds achieve full agonist efficacy in this system. However, GSK8062 demonstrates improved drug developability parameters, positioning it as a more suitable candidate for in vivo FXR pharmacology studies where GW4064's formulation or pharmacokinetic limitations are problematic [2].
| Evidence Dimension | FXR agonism potency |
|---|---|
| Target Compound Data | EC50 = 68 nM |
| Comparator Or Baseline | GW4064 (1a): EC50 = 65-80 nM |
| Quantified Difference | Equipotent (EC50 values within ~5% range) |
| Conditions | Cell-based luciferase reporter assay; human FXR LBD transfected into CV-1 cells |
Why This Matters
Confirms GSK8062 maintains target engagement potency of GW4064 while offering developability advantages, justifying procurement for in vivo FXR studies over the legacy compound.
- [1] BindingDB. BDBM30329: Naphthoic acid-based analog, 1b (GSK8062). EC50: 68 nM. View Source
- [2] Akwabi-Ameyaw A, Bass JY, Caldwell RD, et al. Conformationally constrained farnesoid X receptor (FXR) agonists: Naphthoic acid-based analogs of GW 4064. Bioorg Med Chem Lett. 2008;18(15):4339-4343. View Source
